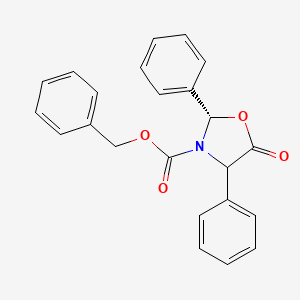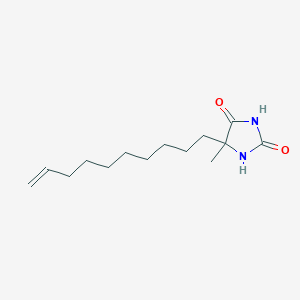
5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidinediones. This compound features a unique structure with a dec-9-en-1-yl side chain and a methyl group attached to the imidazolidine ring. Imidazolidinediones are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of dec-9-en-1-ylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides or supported metal nanoparticles, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dec-9-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate temperatures with appropriate solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine compounds with various functional groups.
科学的研究の応用
5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of 5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
9-Decen-1-yl 10-undecenoate: A structurally similar compound with a dec-9-en-1-yl side chain.
Dec-9-en-1-yl acetate: Another related compound with an acetate functional group.
Uniqueness
5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione is unique due to its imidazolidine ring structure combined with the dec-9-en-1-yl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
7511-50-4 |
|---|---|
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC名 |
5-dec-9-enyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H24N2O2/c1-3-4-5-6-7-8-9-10-11-14(2)12(17)15-13(18)16-14/h3H,1,4-11H2,2H3,(H2,15,16,17,18) |
InChIキー |
PBCLBMFVAOPKGC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=O)N1)CCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)

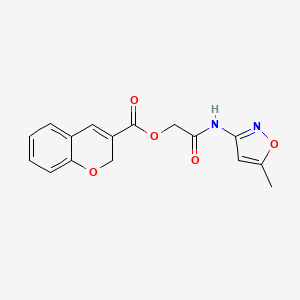

![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
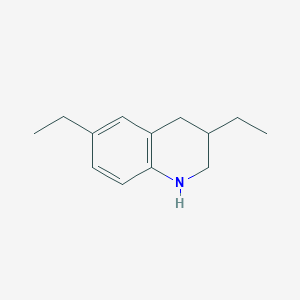
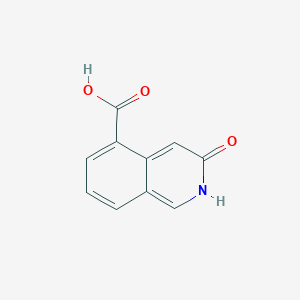

![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
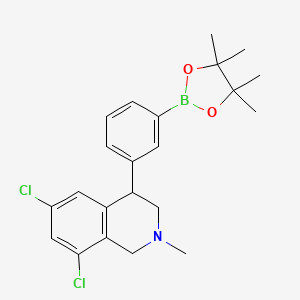
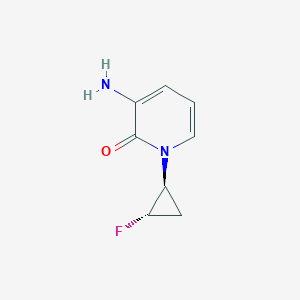
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
